molecular formula C26H44O4 B017627 1-Palmitoyl-3-O-benzyl-rac-glycerol CAS No. 1487-51-0

1-Palmitoyl-3-O-benzyl-rac-glycerol

Cat. No.: B017627
CAS No.: 1487-51-0
M. Wt: 420.6 g/mol
InChI Key: KTMANQJLYZAYIP-UHFFFAOYSA-N
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Description

1-Palmitoyl-3-O-benzyl-rac-glycerol (POBG) is a lipophilic compound that has been used for a variety of scientific and medical applications. It is a derivative of glycerol and is composed of a palmitoyl group attached to a benzyl group, which is then attached to a glycerol backbone. POBG has been studied for its potential to be used as a drug delivery vehicle, as well as its potential to be used in medical research. In addition, POBG has been studied for its ability to act as a stabilizer, emulsifier, and surfactant.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of similar compounds like 1-palmitoyl-2-O-hexadecyl-sn-glycero-3-phosphocholine have been explored, demonstrating methods for achieving high enantioselectivity and the potential for creating various phosphocholines, which are important in biochemical and pharmaceutical research (Ali & Bittman, 1990).

Structural Analysis and Properties

  • Studies on the synthesis and properties of related compounds, such as 1,3-dipalmitoyl-2-oleoyl-rac-glycerol, provide insights into the crystallization, polymorphism, and phase behavior of glycerol derivatives. These findings are significant in understanding the physical properties of lipids, which are crucial in food science, cosmetics, and pharmaceutical formulations (Bayés-García et al., 2015).

Biochemical and Biological Roles

  • Research into compounds like 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-glycerol (POPG) has provided insights into the interaction of lipids with other biochemical substances, influencing our understanding of membrane dynamics, lipid-protein interactions, and the role of lipids in biological systems (Kumar et al., 2018).

Application in Imaging and Diagnostics

  • The synthesis of compounds like 1-O-(8-[18F]fluorooctanoyl)-2-O-palmitoyl-rac-glycerol for imaging purposes demonstrates the potential use of glycerol derivatives in medical diagnostics and imaging, highlighting their role in advancing nuclear medicine and radiopharmaceuticals (Furumoto et al., 2000).

Mechanism of Action

Target of Action

1-Palmitoyl-3-O-benzyl-rac-glycerol is a complex molecule with a molecular weight of 420.63 Similar compounds like 1-palmitoyl-3-oleoyl-rac-glycerol serve as substrates for diacylglycerol acyltransferase (dagat) in myotubes .

Mode of Action

It’s worth noting that similar compounds, such as palmitoyloleoyl-phosphatidylglycerol, have been shown to reduce interfacial tension at the air/water interfaces in the alveoli . This action prevents the tension from pulling the alveolar membranes inwards, which would otherwise lead to respiratory distress .

Biochemical Pathways

It’s worth noting that similar compounds, such as 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol), are known to be involved in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems .

Pharmacokinetics

It is known to be a solid compound that is soluble in chloroform, dichloromethane, and ethyl acetate . It is recommended to be stored at -20° C .

Result of Action

For example, supplementation of cultured human pulmonary arterial endothelial cells (PAEC) with sn-1-O-hexadecylglycerol resulted in an approximately twofold increase in cellular levels of plasmalogens, a subclass of phospholipids known to have antioxidant properties .

Action Environment

It is known that the compound is a solid and is soluble in chloroform, dichloromethane, and ethyl acetate . This suggests that its action could potentially be influenced by factors such as temperature and the presence of these solvents.

Properties

IUPAC Name

(2-hydroxy-3-phenylmethoxypropyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-26(28)30-23-25(27)22-29-21-24-18-15-14-16-19-24/h14-16,18-19,25,27H,2-13,17,20-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMANQJLYZAYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554320
Record name 3-(Benzyloxy)-2-hydroxypropyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1487-51-0
Record name 3-(Benzyloxy)-2-hydroxypropyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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